4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(4-Methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at position 4 with a 4-methylbenzenesulfonyl group and at position 8 with a 2-nitrobenzoyl moiety. The sulfonyl group introduces electron-withdrawing properties, while the methyl group on the benzene ring contributes moderate lipophilicity.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-16-6-8-17(9-7-16)31(28,29)23-14-15-30-21(23)10-12-22(13-11-21)20(25)18-4-2-3-5-19(18)24(26)27/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKOLUJOXFHDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . This method allows for the formation of the spirocyclic structure with high regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the sulfonyl group can produce a sulfone.
Scientific Research Applications
4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of 4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane with analogous spirocyclic derivatives:
Key Observations:
The 2-nitrobenzoyl group (ortho-substitution) introduces greater steric hindrance compared to para-substituted nitro analogs (e.g., ), which may limit rotational freedom and alter binding affinities.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (467.48 g/mol) compared to analogs like (282.36 g/mol) suggests reduced bioavailability unless compensated by polar functional groups (e.g., nitro, sulfonyl).
- Dual sulfonyl groups in improve aqueous solubility, whereas the benzyl group in enhances membrane permeability.
Biological Activity :
- Spiroperidol derivatives like Spiperone () demonstrate CNS activity due to fluorophenyl and ketone moieties, whereas the target compound’s nitro and sulfonyl groups may favor agrochemical applications, as seen in chlorophenyl-substituted analogs ().
Synthetic Accessibility :
- Compounds with single substituents (e.g., ) are synthetically simpler, while the target compound’s dual substitution at positions 4 and 8 requires multi-step functionalization, increasing synthetic complexity.
Research Findings and Implications
- Structural Rigidity : The spirocyclic core in all analogs imposes conformational constraints, favoring interactions with planar binding pockets (e.g., enzyme active sites) .
- Nitro Group Positioning : Ortho-nitro substitution (target compound) may hinder π-π stacking compared to para-nitro analogs (), impacting ligand-receptor binding .
- Sulfonyl vs. Benzyl Groups : Sulfonyl groups enhance hydrogen-bonding capacity (critical for protein interactions), while benzyl groups improve lipid bilayer penetration .
Biological Activity
4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.5 g/mol. The presence of a sulfonyl group and a nitrobenzoyl moiety contributes to its chemical diversity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O6S |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 896379-01-4 |
| Purity | ≥95% |
Biological Activity
Research indicates that compounds with similar structural frameworks exhibit significant biological activities, particularly in modulating neurotransmitter receptors and other enzymatic pathways.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The sulfonyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acids in the active sites of enzymes, influencing their activity.
Neuropharmacological Effects
Studies suggest that derivatives of the diazaspiro framework have shown affinities for muscarinic receptors, which are implicated in cognitive function and neurological disorders. For example, compounds structurally related to this compound have demonstrated anti-amnesic effects by interacting with M1 and M2 muscarinic receptors .
Case Studies
- Neurotoxicity Assessment : A study evaluated various analogs for their neurotoxic potential, revealing that compounds with similar diazaspiro structures exhibited varying degrees of neurotoxicity based on their ability to be oxidized by monoamine oxidase (MAO) enzymes .
- Enzyme Interaction Studies : Research has shown that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decane | Similar spirocyclic structure | High affinity for M1 and M2 receptors; anti-amnesic activity |
| 4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane | Contains nitro group | Potentially different receptor interactions due to nitro substitution |
| 8-(4-methyl-3-nitrobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Contains methyl group on the benzoyl ring | Different electronic properties affecting reactivity |
Applications in Medicinal Chemistry
Due to its unique structure and biological activity, this compound has potential applications in:
- Drug Development : As a lead compound for developing new medications targeting neurological disorders.
- Research Tool : For studying enzyme-substrate interactions and receptor binding mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
